molecular formula C30H27Br2N B2505373 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole CAS No. 1884420-79-4

2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole

Cat. No.: B2505373
CAS No.: 1884420-79-4
M. Wt: 561.361
InChI Key: TUJYKJYJTQPXJH-UHFFFAOYSA-N
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Description

2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their unique electronic properties and are widely used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of bromine atoms and a hexyl chain in the structure of this compound enhances its solubility and reactivity, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki coupling reaction. This reaction involves the coupling of 2,7-dibromo-9-hexylcarbazole with 4-bromophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The carbazole core can undergo oxidation to form carbazole-based quinones.

    Reduction Reactions: The compound can be reduced to form dihydrocarbazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Substituted carbazole derivatives with various functional groups.

    Oxidation Reactions: Carbazole-based quinones.

    Reduction Reactions: Dihydrocarbazole derivatives.

Scientific Research Applications

2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can modulate the electronic properties of the target molecules, leading to changes in their behavior and function. In organic electronics, the compound facilitates charge transport and emission processes, enhancing the performance of devices like OLEDs and OPVs .

Comparison with Similar Compounds

Similar Compounds

    2,7-Bis(4-bromophenyl)-9-ethyl-9H-carbazole: Similar structure but with an ethyl chain instead of a hexyl chain.

    2,7-Bis(4-bromophenyl)-9-phenyl-9H-carbazole: Similar structure but with a phenyl group instead of a hexyl chain.

Uniqueness

2,7-Bis(4-bromophenyl)-9-hexyl-9H-carbazole is unique due to the presence of the hexyl chain, which enhances its solubility and processability. This makes it more suitable for applications in solution-processed organic electronics compared to its analogs with shorter or bulkier substituents.

Properties

IUPAC Name

2,7-bis(4-bromophenyl)-9-hexylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27Br2N/c1-2-3-4-5-18-33-29-19-23(21-6-12-25(31)13-7-21)10-16-27(29)28-17-11-24(20-30(28)33)22-8-14-26(32)15-9-22/h6-17,19-20H,2-5,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUJYKJYJTQPXJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=CC(=C2)C3=CC=C(C=C3)Br)C4=C1C=C(C=C4)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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